Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir

Vue d'ensemble

Description

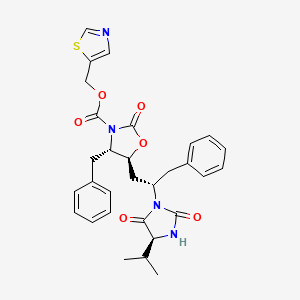

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is a complex organic compound with the molecular formula C30H32N4O6S and a molecular weight of 576.66 g/mol . It is a derivative of Ritonavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is often studied for its potential as an impurity in Ritonavir formulations and its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves multiple steps, including the formation of hydantoin and oxazolidinone rings. The process typically starts with the preparation of intermediate compounds, followed by cyclization reactions to form the desired rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound requires large-scale reactors and precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Des Réactions Chimiques

Types of Reactions: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce hydantoin derivatives .

Applications De Recherche Scientifique

Antiviral Applications

The primary application of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir lies in its antiviral properties. It is structurally similar to Ritonavir, which is a potent HIV-1 protease inhibitor. The mechanism of action for this compound may involve:

- Inhibition of Viral Proteases : Similar to Ritonavir, it is hypothesized that this compound inhibits viral replication by targeting proteases essential for viral maturation.

- Potential Broad-Spectrum Activity : Preliminary studies suggest that this compound may also exhibit activity against other viruses beyond HIV, indicating its potential as a broad-spectrum antiviral agent.

Antibacterial Applications

The oxazolidinone component of this compound suggests significant antibacterial properties. Oxazolidinones are known for their effectiveness against multidrug-resistant gram-positive bacteria, including strains resistant to traditional antibiotics. Key aspects include:

- Mechanism of Action : Oxazolidinones inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for bacterial translation . This unique mechanism allows them to remain effective even against bacteria that have developed resistance to other antibiotics.

- Clinical Relevance : The compound may be effective against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), making it a valuable candidate in treating serious infections caused by resistant strains .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Understanding its chemical reactivity is crucial for developing effective formulations and therapeutic strategies. Notable reactions include:

- Ring-opening Reactions : The oxazolidinone ring can undergo hydrolysis under physiological conditions, impacting stability and bioavailability.

- Electrophilic Substitution : The thiazole moiety may participate in electrophilic substitution reactions, potentially leading to new derivatives with enhanced activity.

Comparative Analysis with Other Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ritonavir | Contains a sulfonamide group | Established antiretroviral drug |

| Lopinavir | Similar oxazolidinone structure | Improved potency against HIV protease |

| Darunavir | Unique piperidine moiety | Enhanced resistance against HIV mutations |

| Thiamphenicol | Contains a thiazole ring | Broad-spectrum antibiotic activity |

This compound stands out due to its combination of functionalities that may provide dual-action capabilities against both viral and bacterial pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antiviral Efficacy : Research has shown that derivatives similar to this compound exhibit significant antiviral activity against HIV in vitro, with ongoing studies aiming to confirm these findings in clinical settings.

- Antibacterial Activity : Investigations into its antibacterial properties have revealed effectiveness against resistant strains like MRSA, supporting its potential use in treating complicated infections where conventional therapies fail.

- Combination Therapy Studies : Preliminary data suggest that combining this compound with existing antibiotics may enhance efficacy against resistant bacterial strains .

Mécanisme D'action

The mechanism of action of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to share some similarities with Ritonavir’s mechanism of action .

Comparaison Avec Des Composés Similaires

Ritonavir: The parent compound, used as an antiretroviral medication.

Lopinavir: Another antiretroviral drug with a similar structure and mechanism of action.

Saquinavir: A protease inhibitor used in the treatment of HIV/AIDS.

Uniqueness: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is unique due to its specific structural modifications, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. These modifications can affect its stability, solubility, and interactions with biological targets .

Activité Biologique

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir, a derivative of the antiretroviral drug Ritonavir, has garnered attention for its potential biological activities. This compound, identified as an impurity in Ritonavir, possesses a unique structural composition that may confer various therapeutic properties. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, while also highlighting relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C30H32N4O6S

- Molecular Weight : 576.66 g/mol

- CAS Number : 1010809-43-4

- Key Structural Features :

- Thiazole ring

- Hydantoin moiety

- Oxazolidinone ring

The presence of these functional groups suggests that this compound may engage in various chemical reactions, enhancing its biological activity. The thiazole and hydantoin components are particularly noted for their roles in mediating interactions with biological targets.

This compound is believed to exert its biological effects primarily through the inhibition of viral proteases. This mechanism is crucial for preventing the replication of viruses such as HIV. By inhibiting the HIV-1 protease, the compound disrupts the cleavage of viral polyproteins, leading to the formation of immature and non-infectious viral particles .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HIV. Its structural similarity to Ritonavir enhances its potential efficacy as a protease inhibitor. Studies have shown that compounds with similar structures can effectively inhibit viral replication .

Antibacterial and Antifungal Properties

The compound's hydantoin and oxazolidinone components suggest possible antibacterial and antifungal activities. Preliminary studies indicate that derivatives of oxazolidinones have shown effectiveness against various bacterial strains, including resistant pathogens. The thiazole ring may also contribute to antimicrobial properties by facilitating interactions with microbial targets.

Comparative Studies with Other Antiviral Agents

A comparative analysis of this compound with other antiviral agents reveals its unique position in therapeutic applications:

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| Ritonavir | Protease inhibitor | Established antiretroviral drug |

| Lopinavir | Protease inhibitor | Improved potency against HIV |

| Darunavir | Protease inhibitor | Enhanced resistance against mutations |

| Thiamphenicol | Broad-spectrum antibiotic | Effective against multiple bacterial infections |

This compound stands out due to its dual-action potential against both viral and bacterial pathogens.

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTIJBMKZTVMSG-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010809-43-4 | |

| Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.